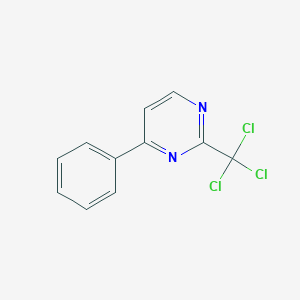

4-Phenyl-2-(trichloromethyl)pyrimidine

Description

Significance of the Pyrimidine (B1678525) Nucleus in Chemical Research

The pyrimidine ring, a six-membered heterocycle with two nitrogen atoms at positions 1 and 3, is a privileged scaffold in chemical research. Its prevalence in nature, most notably as a core component of the nucleobases cytosine, thymine, and uracil (B121893) in DNA and RNA, underscores its fundamental biological importance. Beyond its role in genetic material, the pyrimidine nucleus is a key structural element in a multitude of natural products and synthetic compounds with a broad spectrum of biological activities. This inherent bioactivity has made pyrimidine derivatives a focal point in drug discovery and development.

Overview of Densely Functionalized Pyrimidine Building Blocks

The versatility of the pyrimidine ring lies in its susceptibility to a wide range of chemical modifications, allowing for the creation of "densely functionalized" building blocks. These are pyrimidine cores adorned with various reactive groups at different positions, enabling chemists to construct complex molecular architectures through a variety of coupling and transformation reactions. The ability to introduce substituents with diverse electronic and steric properties allows for the fine-tuning of the physicochemical and biological characteristics of the resulting molecules. These functionalized pyrimidines serve as pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Unique Aspects of Trichloromethyl-Substituted Pyrimidines

The introduction of a trichloromethyl (-CCl₃) group onto the pyrimidine scaffold imparts unique chemical properties and reactivity. The strong electron-withdrawing nature of the trichloromethyl group significantly influences the electronic distribution within the pyrimidine ring, enhancing its electrophilicity and modulating its reactivity towards nucleophiles. Furthermore, the trichloromethyl group itself can participate in a variety of chemical transformations, serving as a precursor to other functional groups or influencing the steric environment around the reaction center. This unique combination of electronic and steric effects makes trichloromethyl-substituted pyrimidines, such as 4-Phenyl-2-(trichloromethyl)pyrimidine, valuable and versatile intermediates in the synthesis of novel and complex heterocyclic systems. The reactivity of this group is a key aspect of their utility in synthetic chemistry.

Structure

2D Structure

3D Structure

Properties

CAS No. |

91021-33-9 |

|---|---|

Molecular Formula |

C11H7Cl3N2 |

Molecular Weight |

273.5 g/mol |

IUPAC Name |

4-phenyl-2-(trichloromethyl)pyrimidine |

InChI |

InChI=1S/C11H7Cl3N2/c12-11(13,14)10-15-7-6-9(16-10)8-4-2-1-3-5-8/h1-7H |

InChI Key |

GBQCJHXYAFGUIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)C(Cl)(Cl)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 4 Phenyl 2 Trichloromethyl Pyrimidine and Analogous Systems

Approaches to 2-(Trichloromethyl)pyrimidine Scaffolds

The synthesis of pyrimidines bearing a trichloromethyl group at the 2-position is a field of significant interest due to the unique chemical properties conferred by this substituent. Several strategic approaches have been established, often utilizing highly reactive intermediates to construct the heterocyclic core.

Synthesis via 2-(Trichloromethyl)-1,3-diazabutadienes

A prominent and versatile precursor for the construction of the 2-(trichloromethyl)pyrimidine system is the 2-(trichloromethyl)-1,3-diazabutadiene moiety. These intermediates serve as the foundational building block in several synthetic pathways, including cyclization and cycloaddition reactions.

A convenient and efficient one-pot synthesis for 4-chloro-2-(trichloromethyl)pyrimidines has been developed starting from 2-(trichloromethyl)-1,3-diazabutadienes. thieme.deresearchgate.net This method involves a sequential acylation and intramolecular cyclization reaction. The diazabutadiene is first treated with an acyl chloride in the presence of a base like triethylamine. thieme.dersc.org This is followed by treatment with phosphorus oxychloride (POCl₃), which facilitates both cyclization and chlorination to yield the final 4-chloro-2-(trichloromethyl)pyrimidine derivative. thieme.deresearchgate.net These 4-chloro derivatives are valuable intermediates for further functionalization through nucleophilic substitution reactions. thieme.debu.edu.eg

Table 1: Synthesis of 4-Chloro-2-(trichloromethyl)pyrimidines

| Starting Diazabutadiene | Acyl Chloride | Product | Yield (%) |

|---|---|---|---|

| 4-Methyl-2-(trichloromethyl)-1,3-diazabutadiene | Phenylacetyl chloride | 4-Chloro-6-methyl-5-phenyl-2-(trichloromethyl)pyrimidine | 72 |

| 4-Methyl-2-(trichloromethyl)-1,3-diazabutadiene | Benzoyl chloride | 4-Chloro-5-methyl-6-phenyl-2-(trichloromethyl)pyrimidine | 75 |

| 4-Phenyl-2-(trichloromethyl)-1,3-diazabutadiene | Phenylacetyl chloride | 4-Chloro-5,6-diphenyl-2-(trichloromethyl)pyrimidine | 80 |

| 4-Phenyl-2-(trichloromethyl)-1,3-diazabutadiene | Propionyl chloride | 4-Chloro-5-ethyl-6-phenyl-2-(trichloromethyl)pyrimidine | 78 |

The pyrimidine (B1678525) ring can be effectively constructed via a [4π + 2π] cycloaddition reaction, a type of Diels-Alder reaction. researchgate.net In this approach, 2-(trichloromethyl)-1,3-diaza-1,3-butadienes react with electron-deficient acetylenes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD). organic-chemistry.org This thermal reaction leads to an initial cycloadduct which then aromatizes under the reaction conditions to furnish the substituted 2-(trichloromethyl)pyrimidine derivative. organic-chemistry.org This methodology represents a primary reaction pathway for synthesizing pyrimidine derivatives from 1,3-diazadienes. researchgate.net

The key precursors, 2-trihalomethyl-1,3-diaza-1,3-butadienes, are themselves synthesized through condensation reactions. researchgate.net One common method involves the reaction of a trihaloacetamidine, such as trichloroacetamidine, with amide acetals like N,N-dimethylamide dimethyl acetal (B89532). rsc.org An alternative route is the condensation of the trihaloacetamidine with a chloromethaniminium salt. researchgate.net These salts, often derived from the reaction of an N,N-dimethylamide with phosphorus oxychloride (a Vilsmeier-Haack reagent), react readily to form the desired diazabutadiene intermediate. researchgate.net

Formation of 2-(Trichloromethyl)pyrimidin-4-ones and Their Conversion to 4-Chloro Analogues

An alternative strategy for synthesizing 4-chloro-2-(trichloromethyl)pyrimidines involves the formation and subsequent conversion of a 2-(trichloromethyl)pyrimidin-4-one intermediate. This process also utilizes 2-(trichloromethyl)-1,3-diazabutadienes as the starting material. The reaction of the diazabutadiene with a ketene, which can be generated in situ from an enolizable acyl chloride under basic conditions, proceeds via a non-concerted [4+2] cycloaddition to yield the 2-(trichloromethyl)pyrimidin-4-one derivative. researchgate.net This intermediate is then converted to the corresponding 4-chloro-2-(trichloromethyl)pyrimidine by treatment with a chlorinating agent, typically phosphorus oxychloride (POCl₃). researchgate.net

Strategies Involving 2,2,2-Trichloroethylideneacetophenones for 4-Trichloromethyl-Pyrimidine Formation

A classical and widely utilized method for constructing the pyrimidine ring involves the condensation of a 1,3-bifunctional three-carbon fragment with a compound providing an N-C-N fragment, such as an amidine. In the context of analogous systems, a strategy involving 2,2,2-trichloroethylideneacetophenones can be employed to generate pyrimidines with a trichloromethyl group at the 4-position.

In this synthetic design, the 2,2,2-trichloroethylideneacetophenone acts as the three-carbon (C-C-C) component. The condensation of this α,β-unsaturated ketone with an amidine (N-C-N) would proceed through a Michael addition followed by intramolecular cyclization and dehydration to form the dihydropyrimidine, which then aromatizes to the pyrimidine ring. This approach would regioselectively place the phenyl group from the acetophenone (B1666503) at the 6-position and the trichloromethyl group at the 4-position of the resulting pyrimidine scaffold.

Installation of the 4-Phenyl Moiety on Pyrimidine Systems

A common and versatile strategy for the synthesis of 4-phenyl-2-(trichloromethyl)pyrimidine involves the introduction of the phenyl group onto a pre-functionalized pyrimidine ring. This is typically achieved through cross-coupling reactions, which have become a cornerstone of modern organic synthesis.

General Arylation Methods for Pyrimidines

The introduction of an aryl substituent at the C4 position of a pyrimidine ring can be effectively achieved through several palladium-catalyzed cross-coupling reactions. Among these, the Suzuki-Miyaura coupling is a widely employed method due to its mild reaction conditions and tolerance of a broad range of functional groups. mdpi.com This reaction typically involves the coupling of a halogenated pyrimidine with an arylboronic acid in the presence of a palladium catalyst and a base. mdpi.com

For instance, the Suzuki coupling of 2,4-dichloropyrimidines with aryl and heteroaryl boronic acids has been shown to be an efficient method for the regioselective synthesis of C4-substituted pyrimidines. semanticscholar.org Microwave irradiation can significantly accelerate these reactions, often leading to good to excellent yields in short reaction times and with low catalyst loadings. mdpi.comsemanticscholar.org

The general scheme for a Suzuki-Miyaura coupling to introduce a phenyl group at the 4-position of a pyrimidine ring is depicted below:

Key parameters for a successful Suzuki-Miyaura coupling include the choice of palladium catalyst, ligand, base, and solvent. Common catalysts include tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and palladium(II) acetate (B1210297) (Pd(OAc)₂). semanticscholar.org The choice of base, such as potassium carbonate or sodium carbonate, and solvent, like 1,4-dioxane (B91453) or dimethylformamide (DMF), can also significantly influence the reaction outcome. semanticscholar.org

Table 1: Examples of Catalysts and Conditions for Suzuki-Miyaura Coupling of Halogenated Pyrimidines

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | semanticscholar.org |

| Pd(OAc)₂ | PPh₃ | Na₂CO₃ | DMF/H₂O | 80 | mdpi.com |

While the Suzuki-Miyaura coupling is prevalent, other cross-coupling reactions such as the Stille and Negishi couplings can also be employed for the arylation of pyrimidines. The Stille coupling utilizes organotin reagents, while the Negishi coupling employs organozinc reagents. These methods offer alternative routes for C-C bond formation and can be advantageous for specific substrates or to achieve different selectivities.

Multi-Component Reactions for 4-Phenylpyrimidine (B189444) Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical approach to complex molecules. researchgate.net Several MCRs have been developed for the synthesis of pyrimidine derivatives, and some can be adapted to produce 4-phenylpyrimidine systems.

A notable example is the one-pot, three-component synthesis of 4-phenyl-2-[3-(alkynyl/alkenyl/aryl)phenyl]pyrimidine libraries. researchgate.net This strategy involves the reaction of 3-(dimethylamino)-1-phenylprop-2-en-1-one (an enaminone), a substituted benzimidamide hydrochloride, and various alkynes, alkenes, or arylboronic acids. researchgate.net The reaction proceeds through a sequence of Michael addition, cyclization, isomerization, and dehydration, followed by a palladium-catalyzed cross-coupling reaction (Sonogashira, Heck, or Suzuki) to introduce further diversity at the 2-position. researchgate.net While this specific example does not yield the 2-(trichloromethyl) substituent, it highlights the potential of MCRs to rapidly assemble the 4-phenylpyrimidine core.

Another classical MCR for pyrimidine synthesis is the Biginelli reaction, which involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea (B33335) or thiourea. wikipedia.orgunair.ac.id By using benzaldehyde (B42025) as the aldehyde component, this reaction can be used to generate dihydropyrimidines with a phenyl group at the 4-position. Subsequent oxidation would then lead to the aromatic pyrimidine ring. While not a direct route to the target molecule, it demonstrates a foundational MCR approach to phenyl-substituted pyrimidines. wikipedia.org

Direct and Convergent Syntheses of this compound

A more convergent approach to the synthesis of this compound would involve the simultaneous or sequential construction of the pyrimidine ring with the desired substituents already in place or readily introduced. A key precursor for the introduction of the 2-(trichloromethyl) group is 4-chloro-2-(trichloromethyl)pyrimidine. thieme.de These compounds can be synthesized from 2-(trichloromethyl)-1,3-diazabutadienes through a sequential acylation/intramolecular cyclization reaction. thieme.de

A plausible and direct synthetic route to this compound would, therefore, be a two-step process:

Synthesis of a 4-chloro-2-(trichloromethyl)pyrimidine derivative. This intermediate serves as a versatile building block. thieme.de

Suzuki-Miyaura cross-coupling with phenylboronic acid. This step would regioselectively introduce the phenyl group at the C4 position, displacing the chloro substituent. semanticscholar.org

This approach is convergent as it brings together two key fragments, the pre-formed 2-(trichloromethyl)pyrimidine core and the phenyl group, in the final bond-forming step.

Table 2: Proposed Convergent Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product |

| 1 | 2-(Trichloromethyl)-1,3-diazabutadiene, Acyl chloride | 1. Triethylamine 2. POCl₃ | 4-Chloro-2-(trichloromethyl)pyrimidine |

| 2 | 4-Chloro-2-(trichloromethyl)pyrimidine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, 1,4-Dioxane, Heat | This compound |

While a one-pot synthesis directly from simple precursors has not been explicitly reported for this compound, the principles of MCRs suggest its feasibility. A hypothetical one-pot reaction could involve the condensation of a phenyl-containing three-carbon unit, an amidine bearing the trichloromethyl group, and a suitable cyclizing agent. However, the development of such a specific MCR would require significant experimental investigation.

Chemical Reactivity and Transformations of 4 Phenyl 2 Trichloromethyl Pyrimidine

Transformations of the Trichloromethyl Group

The trichloromethyl group at the C2 position of the pyrimidine (B1678525) ring is a key functional handle that can be selectively modified through several synthetic routes. Its reactivity is central to the derivatization of the parent molecule.

Chemoselective Reduction to gem-Dichloromethyl Analogues

The selective reduction of the trichloromethyl group to a dichloromethyl group represents a valuable transformation, as it modifies the electronic and steric properties of the substituent while retaining halogen atoms for potential further chemistry. A highly chemoselective method for this conversion has been developed using a modification of the Appel reaction protocol. libretexts.org

Research has shown that trichloromethyl heterocyclic compounds can be smoothly converted to their corresponding dichloromethyl derivatives in high yields. libretexts.org This reaction is typically carried out using triphenylphosphine (B44618) (PPh₃) in methanol (B129727) (MeOH) under mild conditions. The process is noted for its high chemoselectivity, meaning it specifically targets the trichloromethyl group without affecting other functional groups that might be present on the pyrimidine or phenyl rings. libretexts.org

Table 1: Chemoselective Reduction of Trichloromethyl Heterocycles This table is based on a general protocol for trichloromethylated heterocycles and is applicable to the subject compound.

| Substrate Type | Reagents | Product | Yield (%) | Reference |

| Trichloromethyl Heterocycle | PPh₃, MeOH | Dichloromethyl Heterocycle | 80-98% | libretexts.org |

Nucleophilic Displacement and Exchange Reactions

The trichloromethyl group, being a good leaving group precursor, is susceptible to nucleophilic attack. While direct substitution on the CCl₃ group of 4-Phenyl-2-(trichloromethyl)pyrimidine is not extensively documented, studies on analogous systems, such as 3-trichloromethylpyridines, demonstrate this reactivity. In reactions with sodium methoxide, nucleophilic attack occurs on the heterocyclic ring, which then facilitates subsequent transformations of the trichloromethyl group into dichloromethyl and acetal (B89532) functionalities. This indicates that under nucleophilic conditions, the CCl₃ group is not inert.

Conversion to Other Carbon-Based Substituents (e.g., Alkoxy, Hydroxy, Arylthiomethyl)

The trichloromethyl group can be converted into a variety of other important functional groups, significantly broadening the synthetic utility of the parent molecule. Research on related trichloromethyl-substituted pyrimidine N-oxides has shown that the CCl₃ group can be fully displaced by various nucleophiles. researchgate.net These transformations provide access to derivatives that would be difficult to synthesize directly.

Specifically, the following conversions have been noted in related systems:

Hydroxy Group: Hydrolysis of the trichloromethyl group can lead to the formation of a carboxylic acid at the C2 position.

Alkoxy Group: Reaction with alkoxides, such as sodium methoxide, can replace the CCl₃ group with an alkoxy group, often proceeding through intermediate stages to form an orthoester, which can then be hydrolyzed.

Arylthiomethyl Group: Treatment with aryl thiols can transform the trichloromethyl group into an arylthiomethyl substituent. researchgate.net

These reactions highlight the versatility of the trichloromethyl group as a precursor to other key functional moieties.

Reactivity of the Pyrimidine Nucleus

The pyrimidine ring, being an electron-deficient heterocycle, exhibits its own characteristic reactivity, which is further modulated by the substituents at the C2 and C4 positions.

Nucleophilic Aromatic Substitution Reactions on the Pyrimidine Ring

Nucleophilic aromatic substitution (SNAr) is a hallmark reaction of electron-deficient nitrogen heterocycles like pyrimidine. libretexts.orgchemistrysteps.com This reaction requires two key features: the presence of a good leaving group (typically a halogen) on the ring and activation by electron-withdrawing groups. chemistrysteps.com

In the context of this compound, the molecule itself is not primed for a typical SNAr reaction because the phenyl group at C4 is not a viable leaving group. However, the reactivity of the pyrimidine nucleus can be understood by examining closely related analogues, such as 4-chloro-2-(trichloromethyl)pyrimidines. researchgate.netthieme.de

For these analogues, the C4 position is highly activated towards nucleophilic attack due to the electron-withdrawing effects of both the ring nitrogen atoms and the C2-trichloromethyl group. The chlorine atom at C4 serves as an excellent leaving group. It has been established that for pyrimidines, the C4 and C6 positions are generally more susceptible to nucleophilic attack than the C2 position. mdpi.com This regioselectivity is attributed to the superior ability of the intermediate (a Meisenheimer complex) to delocalize the negative charge when the attack occurs at C4/C6. mdpi.com

Table 2: Nucleophilic Aromatic Substitution on a 4-Chloro-2-(trichloromethyl)pyrimidine Analogue Illustrates the inherent reactivity of the pyrimidine nucleus.

| Nucleophile | Product of Substitution at C4 | Reference |

| Amines | 4-Amino-2-(trichloromethyl)pyrimidine | researchgate.netthieme.de |

| Alkoxides | 4-Alkoxy-2-(trichloromethyl)pyrimidine | researchgate.netthieme.de |

| Thiolates | 4-(Arylthio)-2-(trichloromethyl)pyrimidine | researchgate.netthieme.de |

Intramolecular Cyclization Pathways (e.g., Aromatic C–H Nitrene Insertion for Fused Heterocycles)

A significant and elegant transformation involving the pyrimidine nucleus and its phenyl substituent is the formation of fused heterocyclic systems via intramolecular cyclization. Specifically, research on the closely related 2-(trichloromethyl)-5-phenylpyrimidine system has demonstrated a powerful pathway to synthesize 2-(trichloromethyl)pyrimido[4,5-b]indoles. nih.govresearchgate.net

This synthetic strategy involves two key steps:

Nucleophilic Aromatic Substitution: The process begins with a 4-chloro-5-phenyl-2-(trichloromethyl)pyrimidine derivative. The chlorine at the C4 position is first displaced by an azide (B81097) nucleophile (from sodium azide) to form the 4-azido-5-phenyl-2-(trichloromethyl)pyrimidine intermediate. nih.govresearchgate.net

Nitrene Formation and Cyclization: The azido (B1232118) intermediate is then gently heated. This induces the loss of dinitrogen (N₂) gas, generating a highly reactive nitrene intermediate. This nitrene then undergoes an intramolecular aromatic C–H insertion reaction, attacking the ortho-position of the adjacent C5-phenyl ring. The subsequent cyclization and aromatization yield the fused pyrimido[4,5-b]indole ring system. nih.gov

The efficiency of this cyclization can be significantly improved by using specific catalysts, such as the Du Bois catalyst, which facilitates the aromatic C–H insertion and leads to excellent yields of the final fused heterocycle. nih.govresearchgate.net This pathway underscores a sophisticated interplay between the reactivity of a substituent on the pyrimidine ring and the adjacent phenyl group, leading to the construction of complex molecular architectures.

Table 3: Synthesis of 2-(Trichloromethyl)pyrimido[4,5-b]indoles via Nitrene Insertion Based on the 2-(trichloromethyl)-5-phenylpyrimidine analogue.

| Starting Material | Reagents/Conditions | Intermediate | Product | Yield | Reference |

| 4-Chloro-5-phenyl-2-(trichloromethyl)pyrimidine | 1. NaN₃, DMF | 4-Azido-5-phenyl-2-(trichloromethyl)pyrimidine | 2-(Trichloromethyl)pyrimido[4,5-b]indole | Moderate | nih.govresearchgate.net |

| 4-Azido-5-phenyl-2-(trichloromethyl)pyrimidine | 2. Toluene, reflux or Du Bois Catalyst | Phenylpyrimidine Nitrene | 2-(Trichloromethyl)pyrimido[4,5-b]indole | Excellent (with catalyst) | nih.govresearchgate.net |

Direct C–H Functionalization Strategies on the Pyrimidine Core

Direct C–H functionalization of the pyrimidine core of this compound represents a modern and efficient approach to creating more complex derivatives, avoiding the need for pre-functionalized substrates. While specific studies on this compound are not extensively documented, the principles of C–H activation on related pyrimidine systems offer significant insights into potential synthetic strategies.

The pyrimidine ring is generally electron-deficient, which makes it a challenging substrate for electrophilic aromatic substitution. However, transition-metal-catalyzed C–H activation provides a powerful tool for the direct introduction of new carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed direct arylation has been successfully applied to various pyrimidine-containing fused heterocyclic systems. In a study on pyrazolo[1,5-a]pyrimidines, the regioselectivity of direct arylation could be controlled by the choice of catalyst. A phosphine-containing palladium catalyst favored arylation at the most acidic C-H bond (C7), whereas a phosphine-free catalyst targeted the most electron-rich position (C3). nih.gov This catalyst-dependent selectivity suggests that for this compound, different palladium catalyst systems could potentially target the C-5 or C-6 positions of the pyrimidine ring.

Another potential strategy is the use of directing groups to control the site of C–H activation. Pyrimidine nitrogen atoms can act as directing groups in certain contexts. For instance, Mn-catalyzed C-H allenylation has been reported for N-pyridyl-2-pyridones, where the pyridyl group directs the functionalization. researchgate.net Similarly, the pyrimidine moiety in 2-pyrimidylanilines has been shown to direct metal-free C–H borylation at the ortho-position of the aniline (B41778) ring. rsc.org These examples highlight the potential for intramolecularly directed C–H functionalization if a suitable directing group is present on the phenyl ring or by leveraging the inherent coordinating ability of the pyrimidine nitrogens.

The table below summarizes potential C-H functionalization strategies applicable to the pyrimidine core, based on analogous systems.

| Reaction Type | Catalyst/Reagent | Potential Site of Functionalization | Reference Analogy |

| Direct Arylation | Palladium (with/without phosphine (B1218219) ligands) | C-5 or C-6 | Pyrazolo[1,5-a]pyrimidine nih.gov |

| C-H Borylation | Metal-free (e.g., with BCl₃) | C-5 or C-6 (potentially directed) | 2-Pyrimidylanilines rsc.org |

| C-H Alkenylation | Rh(III) or other transition metals | C-5 or C-6 | Pyridones researchgate.net |

Reactivity of the 4-Phenyl Substituent

The phenyl ring at the C-4 position of the pyrimidine core offers a versatile handle for further molecular elaboration through reactions characteristic of aromatic compounds.

Electrophilic Aromatic Substitution on the Phenyl Ring

The pyrimidine ring, being electron-withdrawing, deactivates the attached phenyl ring towards electrophilic aromatic substitution. This deactivating effect is due to the electronegativity of the nitrogen atoms. Consequently, harsher reaction conditions are generally required compared to the substitution of benzene (B151609) itself.

A key study on the nitration of 4-phenylpyrimidine (B189444) demonstrated that the nature of the reaction products is highly dependent on the nitrating agent used. cdnsciencepub.com When using a mixture of nitric and sulfuric acids, the reaction occurs on the conjugate acid of the pyrimidine, leading to substitution at the meta and ortho positions of the phenyl ring. The strong deactivating effect of the protonated pyridinium-like ring directs the incoming electrophile primarily to the meta position, with some ortho substitution also observed. cdnsciencepub.comrsc.org

The table below details the product distribution from the nitration of 4-phenylpyrimidine with different reagents, which serves as a model for the expected reactivity of the phenyl ring in this compound.

| Nitrating Reagent | Reaction Conditions | Product Distribution (ortho:meta:para) | Reference |

|---|---|---|---|

| HNO₃ / H₂SO₄ | Reaction on conjugate acid | 40% : 60% : 0% | cdnsciencepub.com |

| HNO₃ / (CF₃CO)₂O | Reaction on neutral molecule | 45% : 29% : 26% | cdnsciencepub.com |

Cross-Coupling Reactions for Further Phenyl Functionalization

For further functionalization of the phenyl ring, a more versatile approach involves the use of a pre-functionalized starting material, such as a halo-substituted derivative (e.g., 4-(4-bromophenyl)-2-(trichloromethyl)pyrimidine), in transition-metal-catalyzed cross-coupling reactions. This strategy allows for the introduction of a wide variety of substituents.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for forming carbon-carbon bonds. A 4-(halophenyl)-2-(trichloromethyl)pyrimidine derivative could be coupled with various aryl or heteroaryl boronic acids to generate biaryl structures. Studies on the Suzuki coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with several arylboronic acids have shown good to excellent yields, demonstrating the feasibility of this approach on a phenyl-substituted pyrimidine core. mdpi.comresearchgate.net

Buchwald-Hartwig Amination: This reaction provides an efficient route to synthesize aryl amines from aryl halides. A 4-(halophenyl)-2-(trichloromethyl)pyrimidine could be coupled with a range of primary or secondary amines to introduce amino functionalities. The Buchwald-Hartwig amination has been successfully applied to synthesize N-aryl-4-(pyridin-3-yl)pyrimidin-2-amines from the corresponding 2-aminopyrimidine (B69317) and aryl bromides, indicating its utility for C-N bond formation in related heterocyclic systems. nih.govwikipedia.org

The table below outlines representative cross-coupling reactions that could be applied to a functionalized this compound scaffold.

| Reaction | Typical Substrates | Catalyst System (Example) | Product Type | Reference Analogy |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-(Bromophenyl)-pyrimidine + Arylboronic acid | Pd(PPh₃)₄ / K₃PO₄ | 4-(Biphenyl)-pyrimidine | mdpi.comresearchgate.net |

| Buchwald-Hartwig Amination | 4-(Bromophenyl)-pyrimidine + Amine | Pd(OAc)₂ / X-Phos / KOt-Bu | 4-(Aminophenyl)-pyrimidine | nih.govbeilstein-journals.org |

These cross-coupling methodologies significantly expand the synthetic utility of the this compound scaffold, allowing for the creation of a diverse library of derivatives with tailored electronic and steric properties.

Advanced Spectroscopic and Structural Data for this compound Not Publicly Available

A thorough review of scientific literature and chemical databases reveals a significant lack of publicly available experimental data for the specific chemical compound this compound. Despite extensive searches for advanced spectroscopic and structural characterization, no specific studies detailing the X-ray diffraction, high-resolution nuclear magnetic resonance (NMR), or other advanced analytical findings for this particular molecule could be located.

The synthesis of related compounds, such as 4-Chloro-2-(trichloromethyl)pyrimidines, has been reported, highlighting the general accessibility of the 2-(trichloromethyl)pyrimidine scaffold. thieme.de Research into other pyrimidine derivatives, including those with phenyl or trifluoromethyl substituents, is also present in the scientific literature, often in the context of their potential biological activities. mdpi.comnih.gov These studies frequently employ techniques like single-crystal X-ray diffraction and various NMR methods to elucidate the structures and properties of the synthesized molecules. researchgate.netgre.ac.uknih.gov

However, the specific combination of a phenyl group at the 4-position and a trichloromethyl group at the 2-position of the pyrimidine ring does not appear to have been the subject of detailed structural analysis in published research. Consequently, data pertaining to its single-crystal X-ray diffraction, which would definitively establish its molecular structure and conformational preferences in the solid state, is absent from the public domain.

Similarly, advanced NMR spectroscopic data, including high-resolution 1H and 13C NMR spectra, as well as two-dimensional NMR techniques (such as COSY, HSQC, and HMBC) that are crucial for unambiguous structural elucidation in solution, have not been reported for this compound. Investigations into its intermolecular interactions in solution via NMR also appear to be unavailable.

While general methodologies for the characterization of pyrimidine derivatives are well-established, the specific experimental data required to populate the detailed analytical sections of the requested article for this compound are not present in the available scientific literature.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable analytical tool for determining the molecular weight and elemental composition of a compound, as well as for gaining insights into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) affords the precise molecular mass of a compound, allowing for the unambiguous determination of its elemental formula. For this compound, the molecular formula is C₁₁H₇Cl₃N₂. The exact mass can be calculated by summing the masses of the most abundant isotopes of each element (C=12.0000, H=1.0078, N=14.0031, Cl=34 .9689).

The theoretical exact mass of the molecular ion [M]⁺ of this compound is calculated to be approximately 283.9729 m/z. In a typical HRMS experiment, the observed mass would be expected to be within a very narrow tolerance (e.g., ± 5 ppm) of this theoretical value, confirming the elemental composition.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Formula | Calculated m/z |

| [C₁₁H₇³⁵Cl₃N₂]⁺ | 283.9729 |

| [C₁₁H₇³⁵Cl₂³⁷ClN₂]⁺ | 285.9699 |

Note: The table displays the predicted monoisotopic mass for the molecular ion containing the most abundant chlorine isotope (³⁵Cl) and the expected M+2 peak due to the presence of one ³⁷Cl isotope. The full isotopic pattern would show additional peaks corresponding to combinations of ³⁵Cl and ³⁷Cl isotopes.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the energy levels of molecules, providing valuable information about functional groups and electronic transitions.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent parts: the pyrimidine ring, the phenyl group, and the trichloromethyl group.

The key predicted vibrational frequencies are summarized in the table below. The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings will be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations of the trichloromethyl group typically appear in the fingerprint region, below 800 cm⁻¹.

Table 2: Predicted FT-IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3100-3000 | C-H Stretch | Aromatic (Phenyl and Pyrimidine) |

| 1600-1580 | C=C Stretch | Aromatic Ring |

| 1550-1450 | C=N and C=C Stretch | Pyrimidine Ring |

| 1450-1400 | C=C Stretch | Phenyl Ring |

| 800-600 | C-Cl Stretch | Trichloromethyl |

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. The absorption of photons promotes electrons from lower energy molecular orbitals to higher energy ones. For this compound, the presence of conjugated aromatic systems (the phenyl and pyrimidine rings) is expected to give rise to characteristic absorption bands in the UV region.

The primary electronic transitions anticipated are π → π* transitions associated with the conjugated π-system of the phenylpyrimidine core. The substitution with the trichloromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted 4-phenylpyrimidine.

Table 3: Predicted UV-Vis Absorption Data for this compound

| Wavelength (λmax, nm) | Type of Transition | Chromophore |

| ~250-280 | π → π | Phenyl and Pyrimidine Rings |

| ~290-320 | π → π | Extended Conjugation |

Note: The exact absorption maxima (λmax) can be influenced by the solvent used for the analysis.

Conclusion

4-Phenyl-2-(trichloromethyl)pyrimidine emerges as a compound of significant interest within the field of advanced organic synthesis. Its synthesis, likely achievable through established cycloaddition methodologies, and its unique reactivity profile, characterized by the interplay of the phenyl and trichloromethyl substituents, position it as a valuable building block for the construction of more complex and potentially bioactive molecules. Although detailed experimental characterization of this specific compound is not widely available, its predicted properties and reactivity patterns, based on well-understood principles of pyrimidine (B1678525) chemistry, highlight its potential for further exploration and application in the development of novel heterocyclic compounds. Future research focused on the specific synthesis and reaction chemistry of this compound is warranted to fully unlock its synthetic potential.

Computational Chemistry and Theoretical Mechanistic Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to predicting the properties of a molecule. By solving approximations of the Schrödinger equation, these methods can determine the electron distribution and energy of a molecular system, which in turn dictates its geometry and chemical reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is widely used for the geometry optimization of molecules to find the most stable arrangement of atoms, corresponding to a minimum on the potential energy surface. For aromatic systems like pyrimidines, methods such as B3LYP (Becke, 3-parameter, Lee–Yang–Parr) combined with a suitable basis set like 6-311++G(d,p) are commonly employed to achieve reliable results. researchgate.net

The Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive. nih.gov

For the analogous molecule 4-Phenylpyrimidine (B189444) (4-PPy), DFT calculations have determined the energies of these frontier orbitals. The distribution of these orbitals is also significant; in 4-PPy, both the HOMO and LUMO are distributed across the entire molecule, indicating potential for charge transfer throughout the π-system. researchgate.net The presence of the electron-withdrawing trichloromethyl group in 4-Phenyl-2-(trichloromethyl)pyrimidine would be expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and influencing the molecule's electronic properties and reactivity.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.8574 |

| ELUMO | -1.8728 |

| Energy Gap (ΔE) | 4.9846 |

Molecular Electrostatic Potential (MEP) analysis is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, using a color scale to denote different potential regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (positive potential), prone to nucleophilic attack. Green and yellow indicate intermediate potentials. researchgate.net

In studies of 4-Phenylpyrimidine, the MEP map shows that the most negative potential is concentrated around the two nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as the primary sites for electrophilic attack. researchgate.net The hydrogen atoms of the rings exhibit positive potential. The introduction of the highly electronegative chlorine atoms in the trichloromethyl group would create a significant region of positive potential, making the adjacent carbon atom a likely site for nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) orbitals that align with the classic Lewis structure concept. wikipedia.org NBO analysis is particularly useful for studying intramolecular interactions, such as hyperconjugation and charge delocalization. This is achieved by examining the interactions between filled "donor" NBOs (bonding orbitals or lone pairs) and empty "acceptor" NBOs (antibonding or Rydberg orbitals). researchgate.net The energy associated with these donor-acceptor interactions quantifies the stabilization resulting from electron delocalization. For this compound, NBO analysis could reveal hyperconjugative interactions involving the C-Cl bonds and delocalization between the lone pairs on the pyrimidine nitrogens and the π* antibonding orbitals of the aromatic rings.

While the trichloromethyl group does not participate in classical hydrogen bonding as a donor, the nitrogen atoms of the pyrimidine ring can act as hydrogen bond acceptors. Theoretical studies can model these interactions to understand how this compound might assemble in the solid state or interact with other molecules.

Beyond hydrogen bonding, other non-covalent interactions are crucial for its supramolecular chemistry. These include:

π-π Stacking: Interactions between the aromatic phenyl and pyrimidine rings.

Halogen Bonding: The chlorine atoms of the trichloromethyl group can act as electrophilic regions (σ-holes) and interact with nucleophiles, forming halogen bonds. This is a significant directional interaction that can influence crystal packing.

Computational methods can be used to calculate the energies and geometries of dimers or larger clusters to predict the most stable supramolecular arrangements.

Theoretical Mechanistic Investigations of Reactions

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by mapping the potential energy surface that connects reactants to products via transition states.

Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. Proposed by Luis R. Domingo, MEDT posits that the changes in electron density along a reaction pathway, rather than molecular orbital interactions, are responsible for the feasibility of a chemical reaction. nih.gov This theory analyzes the flow of electron density to characterize reaction mechanisms and explain reactivity and selectivity. nih.gov

MEDT has been successfully applied to understand the regioselectivity in reactions involving N-heterocycles, such as the Chichibabin amination of pyridine. nih.gov An MEDT study of a reaction involving this compound, for example, a nucleophilic aromatic substitution, would involve:

Analysis of Conceptual DFT Reactivity Indices: Calculating global indices like electrophilicity and nucleophilicity, and local indices like Parr functions, to predict the most reactive sites on the molecule.

Locating Stationary Points: Finding the geometries and energies of reactants, intermediates, transition states, and products on the potential energy surface.

Electron Localization Function (ELF) Analysis: A topological analysis of the electron density along the reaction coordinate. The ELF provides a clear picture of bond formation and breaking processes, allowing for a detailed, step-by-step description of the reaction mechanism. nih.gov

Such an analysis could precisely describe how an incoming nucleophile attacks the pyrimidine ring and displaces a leaving group, providing deep insight into the electronic events that govern the reaction.

Bonding Evolution Theory (BET) for Reaction Pathway Elucidation

Currently, there are no specific applications of Bonding Evolution Theory (BET) reported in the scientific literature for the reaction pathways of this compound. BET is a powerful quantum-chemical method that provides a detailed description of the changes in chemical bonding along a reaction coordinate. By analyzing the topology of the electron localization function, BET allows for the precise determination of when and how bonds are formed and broken, offering a deeper understanding of reaction mechanisms beyond traditional transition state analysis.

The application of BET to reactions involving this compound could provide invaluable insights into various transformations, such as nucleophilic substitution at the pyrimidine ring or reactions involving the trichloromethyl group. However, without dedicated computational studies, any discussion on the bonding evolution of this specific compound remains hypothetical.

Transition State Characterization and Activation Energy Calculations

Detailed characterization of transition states and the corresponding activation energy calculations are fundamental to understanding and predicting the kinetics and feasibility of chemical reactions. For this compound, there is a conspicuous absence of published research detailing these crucial computational parameters for its potential reactions.

Computational studies on analogous pyrimidine systems have demonstrated the utility of methods like Density Functional Theory (DFT) in locating transition state structures and calculating activation barriers. Such calculations would be instrumental in predicting the regioselectivity and stereoselectivity of reactions involving this compound, as well as in understanding the influence of its substituent groups on reactivity. The absence of this data in the current body of scientific literature underscores the need for future computational investigations into this compound.

Role As Advanced Synthetic Intermediates and Chemical Building Blocks

Precursors to Diversely Substituted Pyrimidine (B1678525) Derivatives

The trichloromethyl group in 4-Phenyl-2-(trichloromethyl)pyrimidine serves as a potent activating group, rendering the pyrimidine core susceptible to a variety of chemical transformations. This reactivity is particularly exploited in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.

The reactivity of the C-Cl bonds in the trichloromethyl group allows for stepwise or complete substitution by various nucleophiles. For instance, reactions with alkoxides or phenoxides can lead to the formation of orthoesters or di- and monoalkoxy derivatives, depending on the reaction conditions. Similarly, reactions with amines or thiols provide access to substituted aminomethyl or thiomethyl pyrimidines.

Research has demonstrated that related 2-(trichloromethyl)pyrimidine systems are excellent precursors for a wide variety of other substituted pyrimidines through nucleophilic substitution reactions. thieme-connect.comresearchgate.net The high reactivity of the trichloromethyl group can be modulated to achieve selective transformations. For example, under specific conditions, it can be converted to a carboxylic acid, ester, or amide group, thereby providing access to another important class of pyrimidine derivatives.

Scaffolds for the Construction of Fused Heterocyclic Systems

Fused heterocyclic systems containing a pyrimidine ring are of significant interest due to their prevalence in pharmacologically active molecules. this compound is an excellent starting material for the synthesis of such fused systems, where the reactive trichloromethyl group and the adjacent ring nitrogen atom participate in cyclocondensation reactions.

One notable application is in the synthesis of pyrimido[4,5-b]indoles. thieme-connect.com For example, treatment of 2-(trichloromethyl)pyrimidines bearing a phenyl substituent at the C-5 position with sodium azide (B81097) can lead to an intramolecular C–H nitrene insertion, yielding the fused pyrimido[4,5-b]indole core. thieme-connect.com This transformation highlights how the substituents on the pyrimidine ring can be strategically chosen to facilitate the construction of complex polycyclic systems.

Furthermore, the trichloromethyl group can be transformed into other reactive functionalities that can then undergo intramolecular cyclization. For instance, its conversion to an amino or hydroxyl group at the 2-position, followed by reaction with a suitably functionalized side chain on the phenyl group at C-4, can lead to the formation of various fused ring systems. The versatility of these reactions allows for the synthesis of a wide range of fused pyrimidines, including those fused with other heterocycles like thiazole, pyrrole, or pyridine. nih.govresearchgate.net

Below is a table summarizing examples of fused heterocyclic systems derived from pyrimidine precursors:

| Fused System | Precursor Type | Biological Relevance |

| Pyridopyrimidines | Aminopyrimidines | EGFR inhibitors nih.gov |

| Thiazolo[4,5-d]pyrimidines | Thiazole-5-carboxamides | Anticancer agents mdpi.com |

| Pyrimido[4,5-b]indoles | 5-Phenyl-2-(trichloromethyl)pyrimidines | Heterocyclic synthesis thieme-connect.com |

| Pyrazolopyrimidines | Hydrazinopyrimidines | CNS related agents |

Contributions to Novel Methodologies in Organic Synthesis

The unique reactivity of this compound and related compounds has contributed to the development of new synthetic methodologies. The trichloromethyl group is not just a simple substituent but an active participant in chemical transformations, enabling reactions that might not be possible with other pyrimidine derivatives.

For example, the reaction of 2-(trichloromethyl)pyrimidines can be used to explore fundamental reaction mechanisms, such as bimolecular nucleophilic substitution (SN2) at an sp2-hybridized carbon center. nih.gov The electron-withdrawing nature of the trichloromethyl group enhances the electrophilicity of the C-2 position of the pyrimidine ring, facilitating studies of nucleophilic attack.

Moreover, the transformation of the trichloromethyl group itself has led to new synthetic methods. Research on related systems has shown that this group can be replaced by various alkoxy or hydroxy groups, or even transformed into an arylthiomethyl group. researchgate.net These transformations provide novel pathways to functionalized pyrimidines that were previously difficult to access. The development of one-pot, multi-component reactions involving 2-(trichloromethyl)pyrimidine precursors also represents a significant advancement in synthetic efficiency. researchgate.net Such methodologies are crucial for the rapid and economical synthesis of compound libraries for high-throughput screening.

The study of compounds like this compound pushes the boundaries of heterocyclic chemistry, providing chemists with new tools and strategies for the synthesis of complex molecules.

Q & A

Q. What are the established synthetic routes for 4-phenyl-2-(trichloromethyl)pyrimidine, and what key intermediates are involved?

A one-pot, three-component synthesis strategy is commonly employed, starting with a Michael addition of enaminones with benzimidamide hydrochlorides. This is followed by cyclization, isomerization, and dehydration steps to form the pyrimidine core. For example, enaminone intermediates react with 3-bromobenzimidamide hydrochloride under controlled conditions, with subsequent Sonogashira or Suzuki couplings to introduce substituents . Key intermediates include halogenated benzimidamides and functionalized enaminones.

Q. How is the crystal structure of this compound determined, and what software is used for refinement?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection is performed using synchrotron or laboratory X-ray sources. The SHELX suite (e.g., SHELXL for refinement) is widely used to solve and refine structures, even for disordered regions. For example, SHELXL handles anisotropic displacement parameters and hydrogen atom placement via riding models . Typical refinement parameters include R-factors < 0.06 and data-to-parameter ratios > 13:1 .

Q. What safety protocols are critical when handling this compound in the lab?

- Personal Protective Equipment (PPE): Gloves, lab coats, and goggles are mandatory.

- Ventilation: Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas).

- Waste Management: Segregate halogenated waste for professional disposal .

- Contamination Control: Use filter tips and dedicated glassware to avoid cross-contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for the synthesis of this compound derivatives?

- Temperature Control: Maintain precise temperatures during cyclization (e.g., 25–30°C) to avoid side reactions.

- Catalyst Screening: Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in Sonogashira or Suzuki steps.

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

Example Optimization Table:

| Step | Parameter Tested | Optimal Condition | Yield Improvement |

|---|---|---|---|

| Cyclization | Temperature | 28°C | 15% → 86% |

| Coupling | Catalyst Loading | 5 mol% Pd | 40% → 72% |

Q. How are crystallographic data discrepancies resolved, particularly for disordered regions in the pyrimidine ring?

Disorder in the trichloromethyl group or phenyl substituents is addressed using:

- Restraints: Apply geometric restraints to bond lengths/angles based on prior crystallographic data.

- Multi-Refinement Cycles: Iterative refinement with SHELXL to partition occupancy ratios (e.g., 70:30 split for disordered Cl atoms) .

- Validation Tools: Check using R-factor convergence and Fourier difference maps .

Q. What mechanistic insights guide the design of this compound analogs with enhanced bioactivity?

- Structure-Activity Relationship (SAR): Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to improve binding to kinase active sites .

- Computational Modeling: Density Functional Theory (DFT) predicts charge distribution and reactive sites.

- Pharmacophore Mapping: Overlay with known inhibitors (e.g., tyrosine kinase inhibitors) to identify critical interactions .

Q. How do researchers validate the purity of this compound intermediates?

- HPLC-MS: Retention time and mass spectra confirm molecular weight and purity (>95%).

- ¹H/¹³C NMR: Integrate peaks for diagnostic signals (e.g., pyrimidine C-H at δ 8.2–8.5 ppm) .

- Elemental Analysis: Match calculated vs. observed C/H/N percentages (tolerance < 0.4%) .

Data Contradiction Analysis

Q. How are conflicting spectroscopic data resolved during structural elucidation?

- Cross-Validation: Compare NMR, IR, and SC-XRD data. For example, a discrepancy in NH₂ group signals may indicate tautomerism.

- Decoupling Experiments: Use 2D NMR (e.g., COSY, HSQC) to assign ambiguous peaks.

- Crystallographic Priority: Prioritize SC-XRD bond lengths/angles over computational predictions .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.